
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound with a complex structure It consists of a benzene ring substituted with a chloro group and a trichloroethenyl group, along with a carboximidoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves multiple steps One common method starts with the chlorination of benzene to form chlorobenzeneThe final step involves the formation of the carboximidoyl chloride group, which can be achieved through the reaction of the intermediate compound with phosgene or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Safety measures are also critical due to the use of hazardous chemicals like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The trichloroethenyl group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Hydrolysis: The carboximidoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, ammonia, and other nucleophiles are commonly used in substitution and addition reactions.
Catalysts: Lewis acids like aluminum chloride are used in Friedel-Crafts reactions.
Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carboximidoyl chloride group yields the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of a trichloroethenyl group.
Benzene, 1-chloro-4-nitro-: Contains a nitro group instead of the carboximidoyl chloride group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group.
Uniqueness
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is unique due to the presence of both the trichloroethenyl and carboximidoyl chloride groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
54683-00-0 |
|---|---|
Formule moléculaire |
C9H4Cl5N |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-chloro-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H4Cl5N/c10-6-3-1-5(2-4-6)8(13)15-9(14)7(11)12/h1-4H |
Clé InChI |
FUWQZOIYAVUHKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NC(=C(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
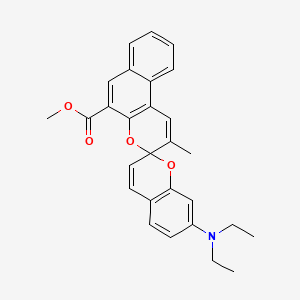
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
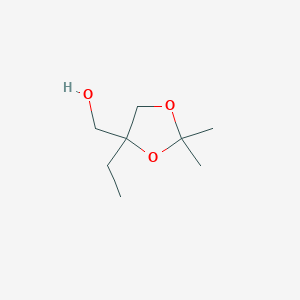
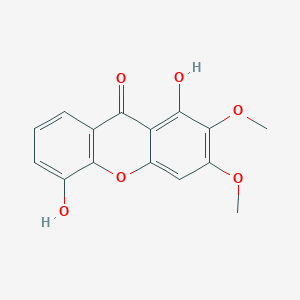


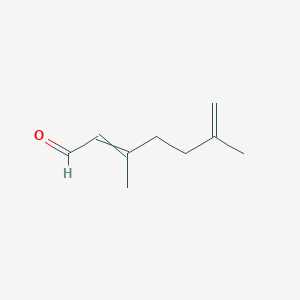
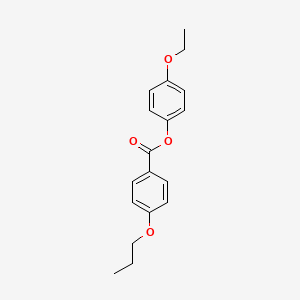

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)

